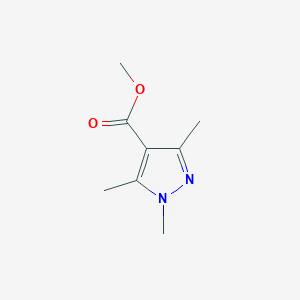

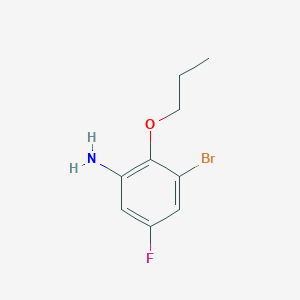

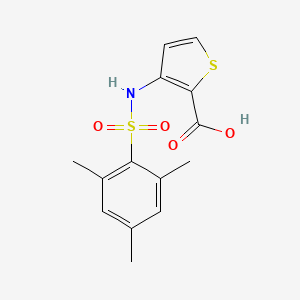

![molecular formula C11H14N4O B1438761 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline CAS No. 1156393-79-1](/img/structure/B1438761.png)

4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline

説明

“4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an aniline group, which is a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions. For example, they can be used in the synthesis of heterocyclic systems consisting of high nitrogen, which are useful in different applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .

Physical And Chemical Properties Analysis

Triazole derivatives often appear as solid forms . The melting point of some triazole derivatives can range from 142-146 °C . The empirical formula of a related compound, 3,5-Dimethyl-4H-1,2,4-triazole, is C4H7N3 .

科学的研究の応用

Photoluminescent Copper(I) Complexes with Amido-Triazolato Ligands :

- A study by Manbeck, Brennessel, and Eisenberg (2011) explored the synthesis of heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands. These complexes exhibited photoluminescent properties with long-lived emission in colors ranging from yellow to red-orange, suggesting potential applications in photoluminescence (Manbeck, Brennessel, & Eisenberg, 2011).

Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives :

- Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds showed significant activities against test microorganisms, indicating their potential use in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Evaluation of Thermal Stability and Acoustic Fingerprint Spectra of Energetic 1,2,4-Triazoles :

- Rao et al. (2016) investigated the thermal stability of nitro-rich 1,2,4-triazoles, using pulsed photoacoustic pyrolysis technique. The study highlights the potential of these compounds in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).

Liquid Crystals of 4-Octyloxy-N-(benzylidene)aniline Derivatives :

- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(benzylidene) aniline, showing liquid crystalline properties. These compounds exhibited stable smectic phases, suggesting applications in liquid crystal technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).

Synthesis, Spectrophotometric and DFT Studies of New Triazole Schiff Bases as Selective Naked-Eye Sensors for Acetate Anion :

- Balakit et al. (2020) synthesized 1,2,4-triazole derivatives as selective sensors for acetate anions. These compounds showed potential as colourimetric detection sensors for certain anions (Balakit, Makki, Sert, Ucun, Alshammari, Thordarson, & El‐Hiti, 2020).

作用機序

Target of Action

Triazole compounds, which include 4-[(dimethyl-4h-1,2,4-triazol-3-yl)methoxy]aniline, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It is known that triazole derivatives can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that some triazole-based drugs have excellent bioavailability .

Result of Action

Triazole compounds are known to show versatile biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

将来の方向性

特性

IUPAC Name |

4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTRBXGAYLDYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

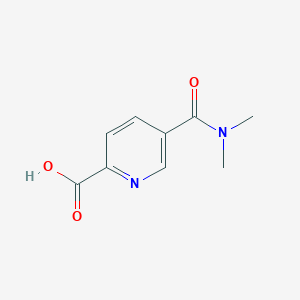

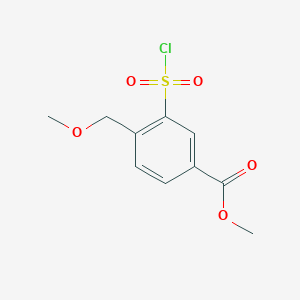

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)